PDE3A Competitive Inhibition: Sp-cAMPS (Ki = 47.6 μM) vs. Rp-cAMPS (Ki = 4400 μM) – 92-Fold Differential Potency
Both Sp-cAMPS and its Rp diastereomer function as competitive inhibitors of human platelet cGMP-inhibited cAMP phosphodiesterase (PDE3A); however, Sp-cAMPS inhibits PDE3A with a Ki of 47.6 μM, whereas Rp-cAMPS exhibits a Ki of 4400 μM, representing a 92-fold difference in potency [1]. This head-to-head comparison was performed under identical experimental conditions using purified PDE3A enzyme, establishing that the Sp stereochemistry at phosphorus is essential for effective PDE3A active-site interaction. This intrinsic PDE3A inhibitory activity contributes additively to the sustained PKA activation profile by slowing cAMP degradation within the same pathway [1].
| Evidence Dimension | Inhibition constant (Ki) for PDE3A |
|---|---|
| Target Compound Data | Sp-cAMPS Ki = 47.6 µM |
| Comparator Or Baseline | Rp-cAMPS Ki = 4400 µM |
| Quantified Difference | 92-fold lower Ki (higher potency) for Sp-cAMPS |
| Conditions | Purified human platelet cGMP-inhibited cAMP phosphodiesterase (PDE3A) in vitro, competitive inhibition assay |
Why This Matters
This 92-fold difference means Sp-cAMPS provides self-reinforcing PKA activation through simultaneous PDE3A blockade, a property functionally absent in Rp-cAMPS at pharmacologically relevant concentrations; users selecting the wrong diastereomer lose this entire mechanism.
- [1] Hung SH, Madhusoodanan KS, Beres JA, Boyd RL, Baldwin JL, Zhang W, Colman RW, Colman RF. A new nonhydrolyzable reactive cAMP analog, (Sp)-adenosine-3′,5′-cyclic-S-(4-bromo-2,3-dioxobutyl)monophosphorothioate irreversibly inactivates human platelet cGMP-inhibited cAMP phosphodiesterase. Bioorganic Chemistry. 2002;30(1):16-31. doi:10.1006/bioo.2001.1226 View Source
